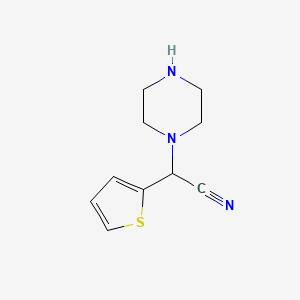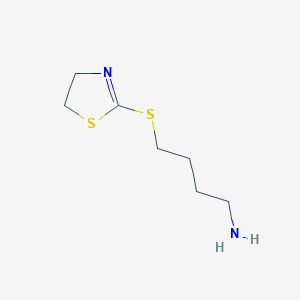
4-(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)butan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)butan-1-amine is a chemical compound with the molecular formula C₇H₁₄N₂S₂. It is a thiazole derivative, which means it contains a five-membered ring with both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are found in various natural products and pharmaceuticals .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)butan-1-amine typically involves the reaction of 1,4-butane sultone with imidazolidine-2-thione in acetonitrile under reflux conditions . This reaction yields the desired compound along with other by-products, which can be separated and purified using standard laboratory techniques such as chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
4-(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)butan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
4-(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)butan-1-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.
Medicine: Thiazole derivatives are known for their medicinal properties, and this compound is investigated for its potential therapeutic applications.
Industry: It is used in the development of new materials and catalysts for various industrial processes.
作用機序
The mechanism of action of 4-(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)butan-1-amine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
Thiazole: A basic scaffold found in many natural compounds like vitamin B1 (thiamine) and penicillin.
Thiazolidine: A saturated derivative of thiazole with similar biological activities.
Benzothiazole: Contains a fused benzene ring and is known for its antimicrobial and anticancer properties.
Uniqueness
4-(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)butan-1-amine is unique due to its specific structure, which combines the thiazole ring with a butan-1-amine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields .
特性
分子式 |
C7H14N2S2 |
|---|---|
分子量 |
190.3 g/mol |
IUPAC名 |
4-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)butan-1-amine |
InChI |
InChI=1S/C7H14N2S2/c8-3-1-2-5-10-7-9-4-6-11-7/h1-6,8H2 |
InChIキー |
PWOVTHKQOOPQSM-UHFFFAOYSA-N |
正規SMILES |
C1CSC(=N1)SCCCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(1E)-2-Carboxyeth-1-en-1-yl]-1-methyl-1H-pyrazole-5-carboxylic acid](/img/structure/B13249749.png)
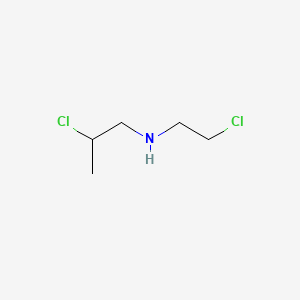
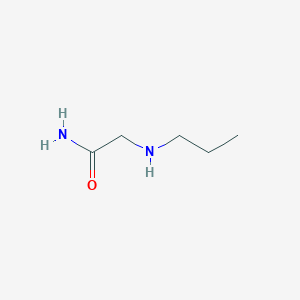

![(3-Methylbutyl)[1-(thiophen-2-YL)ethyl]amine](/img/structure/B13249769.png)


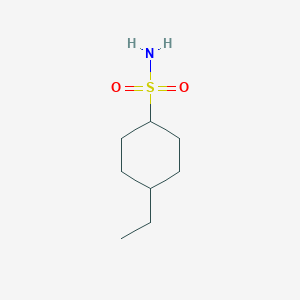

![2-(Propan-2-yl)bicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B13249798.png)
![[3-(Dimethylamino)propyl][(4-methyl-1,3-thiazol-5-yl)methyl]amine](/img/structure/B13249799.png)
![(Cyclopropylmethyl)({2-[4-(3-methylphenyl)piperazin-1-YL]ethyl})amine](/img/structure/B13249805.png)
amine](/img/structure/B13249813.png)
